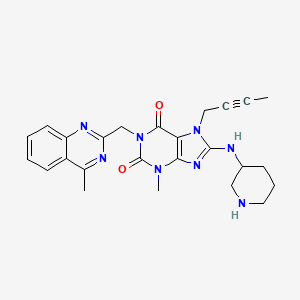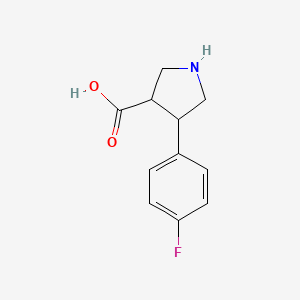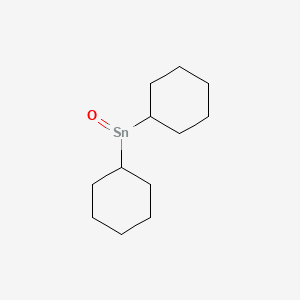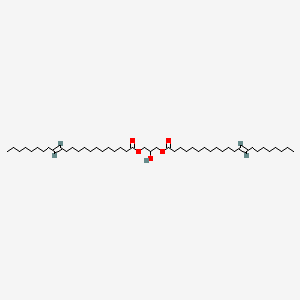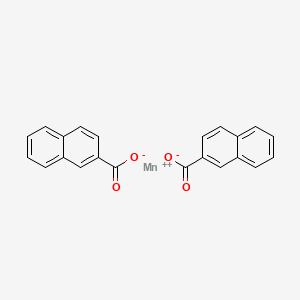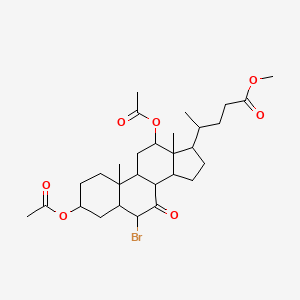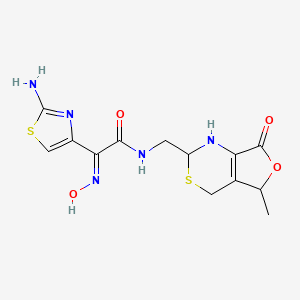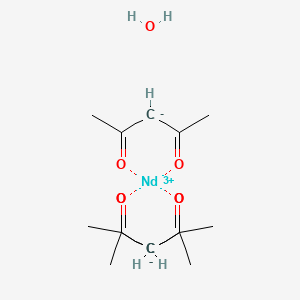
Neodymium(3+);pentane-2,4-dione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+);pentane-2,4-dione;hydrate is a coordination compound where neodymium(III) ions are complexed with pentane-2,4-dione (also known as acetylacetone) and water molecules. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+);pentane-2,4-dione;hydrate typically involves the reaction of neodymium salts with pentane-2,4-dione in the presence of a base. A common method includes dissolving neodymium chloride in water, followed by the addition of pentane-2,4-dione and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the this compound complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium(3+);pentane-2,4-dione;hydrate undergoes various chemical reactions, including:
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under suitable conditions.
Redox Reactions: Although neodymium(III) is generally stable, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve the use of additional ligands such as phosphines or amines.
Substitution Reactions: Can be carried out using ligands like ethylenediamine or bipyridine in the presence of a suitable solvent.
Redox Reactions: Often require strong oxidizing or reducing agents and controlled environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new complexes with different properties, while substitution reactions can produce derivatives with altered ligand environments.
Wissenschaftliche Forschungsanwendungen
Neodymium(3+);pentane-2,4-dione;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other neodymium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as neodymium-doped lasers and magnets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lanthanum(3+);pentane-2,4-dione;hydrate
- Cerium(3+);pentane-2,4-dione;hydrate
- Praseodymium(3+);pentane-2,4-dione;hydrate
Uniqueness
Neodymium(3+);pentane-2,4-dione;hydrate is unique due to its specific electronic configuration and magnetic properties. Compared to other lanthanide complexes, it exhibits distinct spectroscopic and catalytic behaviors, making it valuable in specialized applications such as high-performance magnets and advanced imaging techniques .
Eigenschaften
| 64438-52-4 | |
Molekularformel |
C15H23NdO7 |
Molekulargewicht |
459.58 g/mol |
IUPAC-Name |
neodymium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI-Schlüssel |
KGFMEEYTPFZYET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


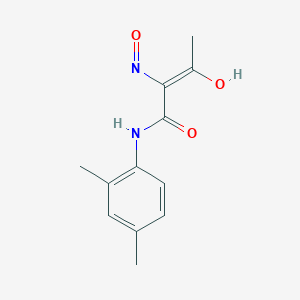
![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
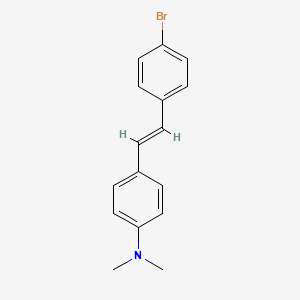

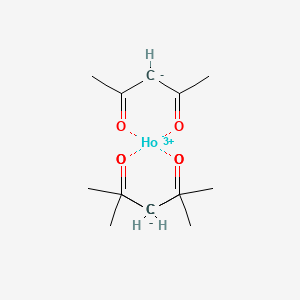
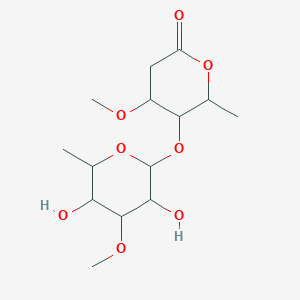
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
